molecular formula C29H17Br B8129280 2'-Bromospiro[benzo[c]fluorene-7,9'-fluorene]

2'-Bromospiro[benzo[c]fluorene-7,9'-fluorene]

Cat. No.: B8129280
M. Wt: 445.3 g/mol
InChI Key: LOPJUGUQMOEWDR-UHFFFAOYSA-N
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Description

2'-Bromospiro[benzo[c]fluorene-7,9'-fluorene] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its bromine atom attached to the spiro carbon, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Bromospiro[benzo[c]fluorene-7,9'-fluorene] typically involves multi-step organic reactions. One common approach is the bromination of spiro[benzo[c]fluorene-7,9'-fluorene] using bromine (Br2) in the presence of a suitable catalyst, such as iron (III) chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of the bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2'-Bromospiro[benzo[c]fluorene-7,9'-fluorene] can undergo various types of chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form bromine oxide derivatives.

  • Reduction: Reduction reactions can be performed to remove the bromine atom, yielding the corresponding hydrocarbon.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Hydrocarbon derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2'-Bromospiro[benzo[c]fluorene-7,9'-fluorene] has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2'-Bromospiro[benzo[c]fluorene-7,9'-fluorene] exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, influencing its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects.

Comparison with Similar Compounds

2'-Bromospiro[benzo[c]fluorene-7,9'-fluorene] is compared with other similar compounds, such as:

  • 2-Bromofluorene: Similar structure but lacks the spirocyclic arrangement.

  • 2-Bromobenzofluorene: Contains a benzene ring instead of the spirocyclic structure.

  • 2-Bromonaphthalene: Another brominated aromatic compound with different structural features.

These compounds differ in their chemical properties and reactivity due to variations in their molecular structures

Properties

IUPAC Name

2'-bromospiro[benzo[c]fluorene-7,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H17Br/c30-19-14-15-22-21-9-3-5-11-24(21)29(27(22)17-19)25-12-6-4-10-23(25)28-20-8-2-1-7-18(20)13-16-26(28)29/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPJUGUQMOEWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6C7=C5C=C(C=C7)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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